3-(Aminomethyl)-5-cyclopropoxyisonicotinonitrile
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Overview
Description
3-(Aminomethyl)-5-cyclopropoxyisonicotinonitrile is a chemical compound with a unique structure that includes an aminomethyl group, a cyclopropoxy group, and an isonicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-cyclopropoxyisonicotinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-cyclopropoxyisonicotinonitrile with formaldehyde and ammonia under controlled conditions. This reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the aminomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Solvent recovery and recycling are also important aspects of the industrial production process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-cyclopropoxyisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions may require catalysts or specific conditions like elevated temperatures or pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction could produce primary amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile introduced.
Scientific Research Applications
3-(Aminomethyl)-5-cyclopropoxyisonicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-cyclopropoxyisonicotinonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological macromolecules, influencing their function. The cyclopropoxy group may contribute to the compound’s stability and reactivity, while the isonicotinonitrile core can participate in various chemical transformations. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)isoquinoline: Shares the aminomethyl group but has a different core structure.
5-Cyclopropoxyisonicotinic acid: Contains the cyclopropoxy group and isonicotinic acid core but lacks the aminomethyl group.
3-(Aminomethyl)phenylboronic acid: Similar aminomethyl group but different overall structure and properties.
Uniqueness
3-(Aminomethyl)-5-cyclopropoxyisonicotinonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the aminomethyl and cyclopropoxy groups, along with the isonicotinonitrile core, makes it a versatile compound for various scientific and industrial purposes.
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(aminomethyl)-5-cyclopropyloxypyridine-4-carbonitrile |
InChI |
InChI=1S/C10H11N3O/c11-3-7-5-13-6-10(9(7)4-12)14-8-1-2-8/h5-6,8H,1-3,11H2 |
InChI Key |
HCVHXPOHZZNEJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=CN=C2)CN)C#N |
Origin of Product |
United States |
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